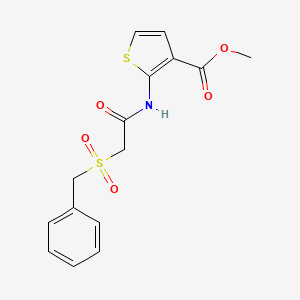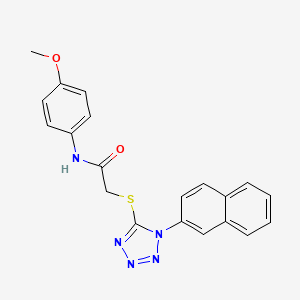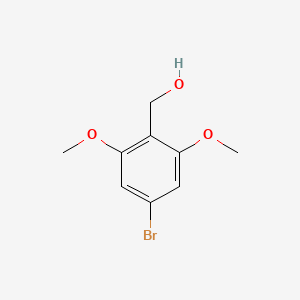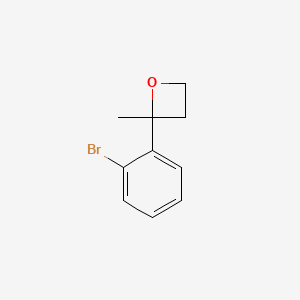![molecular formula C26H32N4O3 B2407872 3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione CAS No. 896383-70-3](/img/structure/B2407872.png)
3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound, has been a subject of extensive research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The compound contains a piperazine moiety, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It also contains a quinazoline-2,4-dione structure, which is a type of quinazoline, a class of organic compounds that are bicyclic, containing two fused six-membered aromatic rings, one of which is nitrogen-containing.Physical And Chemical Properties Analysis
The compound has a molecular weight of 427.54 . Other physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Alzheimer’s Disease Research
Alzheimer’s disease (AD) is a common neurodegenerative disorder characterized by the gradual loss of neuronal structure and function. Researchers have explored potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which play a crucial role in AD progression. Notably, compounds 9 and 16 derived from this quinazoline-dione structure have shown promising inhibitory activity against both AChE and BChE. These dual inhibitors could serve as lead molecules in the fight against AD .
Neuroprotective Effects
Given its interactions with cholinesterase enzymes, this compound may have neuroprotective properties beyond AD. Researchers explore its impact on neuronal survival, synaptic plasticity, and neuroinflammation.
Saima Ali, Sabahat Zahra Siddiqui, Khalid Mohammed Khan, Muhammad Athar Abbasi, Aziz-ur-Rehman, Syed Muhammad Saad, Syed Adnan Ali Shah, Rahman Shah Zaib Saleem & Muhammad Ashraf. “Synthesis, biological evaluation, and molecular docking study of novel 1,2,4-substituted triazoles as inhibitors of Alzheimer’s disease.” Journal of the Iranian Chemical Society, Volume 19, pages 4491–4502, 2022. Link to article
Propiedades
IUPAC Name |
3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-19-9-8-12-23(20(19)2)28-15-17-29(18-16-28)24(31)13-4-3-7-14-30-25(32)21-10-5-6-11-22(21)27-26(30)33/h5-6,8-12H,3-4,7,13-18H2,1-2H3,(H,27,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTMASZPODTRSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


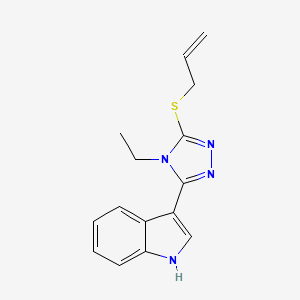
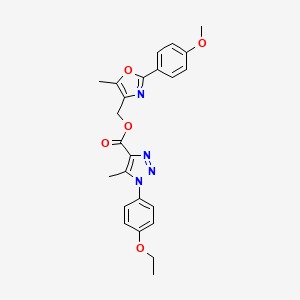
![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2407796.png)
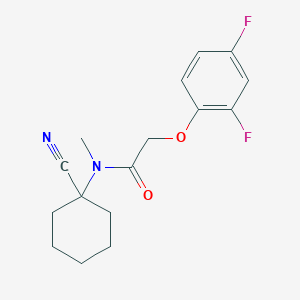

![N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2407800.png)
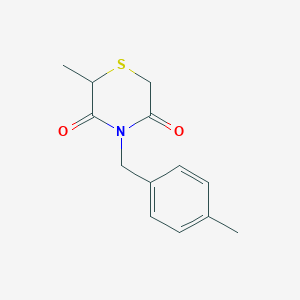
![methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate](/img/structure/B2407804.png)
